2,4-Dichloro-6-methylpyrimidine

描述

Contextualization within Heterocyclic Chemistry

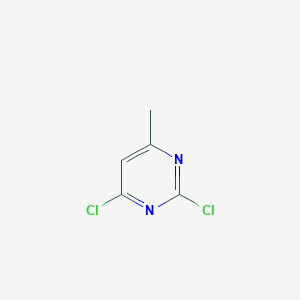

2,4-Dichloro-6-methylpyrimidine is a chlorinated derivative of pyrimidine (B1678525), a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Its structure is characterized by a pyrimidine ring substituted with a methyl group at the C6 position and chlorine atoms at the C2 and C4 positions. This arrangement of substituents, particularly the reactive chloro groups, makes it a significant compound within the realm of heterocyclic chemistry. The presence of the electron-withdrawing chlorine atoms and the nitrogen atoms in the pyrimidine ring influences the molecule's electronic properties and reactivity, making it an electrophilic species prone to nucleophilic substitution reactions.

Significance as a Synthetic Intermediate in Organic Synthesis

The primary significance of this compound in organic synthesis lies in its role as a versatile synthetic intermediate or building block. chemimpex.com The two chlorine atoms on the pyrimidine ring are reactive and can be sequentially or simultaneously replaced by various nucleophiles. This differential reactivity allows for the controlled introduction of different functional groups onto the pyrimidine core, leading to the synthesis of a wide array of substituted pyrimidine derivatives. smolecule.com

For instance, it is utilized in the synthesis of compounds like (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine. sigmaaldrich.comscientificlabs.co.ukfishersci.cachemicalbook.comsigmaaldrich.com It also participates in double cross-coupling reactions with reagents such as 2-(tributylstannyl)pyridine (B98309), which, followed by aldol (B89426) condensation, yields 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. sigmaaldrich.comscientificlabs.co.ukchemicalbook.comsigmaaldrich.comchemicalbook.comchemicalbook.com Furthermore, its reaction with 1H,1H,2H,2H-perfluorodecanethiol is employed in the fluorous synthesis of disubstituted pyrimidines. sigmaaldrich.comscientificlabs.co.ukchemicalbook.comsigmaaldrich.comchemicalbook.comchemicalbook.com This adaptability makes it an invaluable tool for chemists to construct complex molecules with desired structural features and functionalities.

Overview of Research Trajectories and Key Applications

Research involving this compound has been directed towards its application in several key areas, most notably in medicinal chemistry and agrochemical development. chemimpex.comchemimpex.com Its structural framework is a common feature in many biologically active compounds.

In the pharmaceutical sector, it serves as a precursor for the development of new therapeutic agents. chemimpex.com A notable area of research is in the design of kinase inhibitors for cancer therapy. For example, derivatives of this compound have been synthesized and evaluated as potential selective inhibitors of Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer. nih.gov

In the field of agrochemicals, this compound is a crucial intermediate for the synthesis of herbicides and fungicides. chemimpex.comchemimpex.com Its ability to be transformed into molecules that can selectively inhibit biochemical pathways in weeds or fungi contributes to the development of effective crop protection agents. chemimpex.com

The versatility of this compound also extends to materials science, where it is used in the synthesis of functional materials. bldpharm.com The reactivity of its chloro groups allows for its incorporation into larger molecular structures, leading to the creation of materials with specific electronic or optical properties.

Table of Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol nih.gov |

| Appearance | White to light yellow powder/crystal smolecule.comchemicalbook.comtcichemicals.com |

| Melting Point | 44-47 °C sigmaaldrich.comscientificlabs.co.ukchemicalbook.comsigmaaldrich.comchemicalbook.comchemicalbook.com |

| Boiling Point | 219 °C sigmaaldrich.comscientificlabs.co.ukchemicalbook.comsigmaaldrich.comchemicalbook.comchemicalbook.com |

| Solubility | Soluble in chloroform, ether, ethyl acetate, and toluene; Insoluble in water smolecule.comfishersci.cachemicalbook.comchemicalbook.comchemicalbook.com |

| CAS Number | 5424-21-5 sigmaaldrich.comnih.gov |

Structure

2D Structure

属性

IUPAC Name |

2,4-dichloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLKROSJMNFSQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063868 | |

| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-21-5 | |

| Record name | 2,4-Dichloro-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichloro-6-methylpyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N8JD43WQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dichloro 6 Methylpyrimidine

Established Synthetic Routes to 2,4-Dichloro-6-methylpyrimidine

The preparation of this compound is typically achieved through precursor-based synthesis, followed by chlorination.

A common and efficient route to this compound begins with the precursor 4,6-dihydroxy-2-methylpyrimidine (B75791). google.comgoogle.com This dihydroxy pyrimidine (B1678525) derivative can be synthesized by reacting dimethyl malonate and acetamidine (B91507) hydrochloride in the presence of a base like sodium methoxide (B1231860) in methanol (B129727). google.comgoogle.com The reaction mixture is typically stirred at a controlled temperature, and after completion, the product is isolated by adjusting the pH to precipitate the solid 4,6-dihydroxy-2-methylpyrimidine. google.comgoogle.com

A specific synthetic protocol involves adding sodium methoxide to methanol under an ice bath, followed by the addition of dimethyl malonate and acetamidine hydrochloride. google.com The reaction proceeds for several hours at a temperature of 18-25°C. google.com After the reaction, methanol is removed, and the residue is dissolved in water. google.com The pH is then adjusted to 1-2 with hydrochloric acid to precipitate the product, which is then filtered, washed, and dried. google.com This method has been reported to yield the white solid 4,6-dihydroxy-2-methylpyrimidine in high yields of around 86-87%. google.com

The conversion of 4,6-dihydroxy-2-methylpyrimidine to this compound is accomplished through a chlorination reaction. While various chlorinating agents can be employed, triphosgene (B27547) has emerged as a safer and more environmentally friendly alternative to reagents like phosphorus oxychloride (POCl3) and phosgene. google.com The use of triphosgene is advantageous due to its solid nature, which makes it easier to handle compared to gaseous phosgene, and it avoids the use of the highly toxic and polluting POCl3. google.comnih.gov

In a typical procedure, 4,6-dihydroxy-2-methylpyrimidine is treated with a solution of triphosgene in a solvent such as dichloroethane, often in the presence of a base like N,N-diethylaniline. google.com The reaction mixture is heated to reflux for several hours to ensure complete conversion. google.com After the reaction is complete, the mixture is washed, dried, and concentrated. The crude product can then be purified by recrystallization to afford the solid this compound. google.com This method is noted for its simple process and suitability for industrial-scale production. google.com Another established method involves the use of thionyl chloride in acetonitrile, which upon heating and subsequent workup, yields 4,6-dichloro-2-methylpyrimidine (B42779) in high yield. chemicalbook.comchemicalbook.com

Functionalization and Derivatization Reactions of this compound

The two chlorine atoms on the this compound ring are susceptible to nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a primary method for its functionalization. sigmaaldrich.com

The reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring allows for sequential and regioselective substitution, providing access to a wide range of derivatives.

The reaction of this compound with various amines is a well-established method for introducing nitrogen-containing functional groups. These reactions are typically carried out under basic conditions to neutralize the hydrogen chloride formed during the substitution.

Primary and Secondary Amines: The reaction of 2,4-dichloropyrimidines with aliphatic secondary amines can be highly regioselective, favoring substitution at the C4 position. figshare.comresearchgate.net These reactions can be catalyzed by palladium complexes with the use of a base like lithium bis(trimethylsilyl)amide (LiHMDS). figshare.comresearchgate.net The reaction of this compound with amines can also proceed without a catalyst, often requiring heating. researchgate.net For instance, the reaction with various amines in refluxing ethanol (B145695) with triethylamine (B128534) as a base provides a suitable method for SNAr amination. mdpi.com

Anilines: The amination of dichloropyrimidines with anilines can also exhibit regioselectivity. researchgate.net The reaction of 2,4,6-trichloropyrimidine (B138864) with substituted anilines has been shown to favor substitution at the 4-position, and this selectivity can be influenced by the solvent. researchgate.net In some cases, forcing conditions with excess aniline (B41778) can lead to disubstituted products. researchgate.net Acid-catalyzed amination of chloropyrimidines with anilines has also been explored, with water being an effective solvent in some cases. nih.govpreprints.org

The table below summarizes representative amination reactions of dichloropyrimidines.

| Reactant | Amine | Conditions | Product | Reference |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd catalyst, LiHMDS | C4-substituted product | figshare.comresearchgate.net |

| 6-Aryl-2,4-dichloropyrimidine | Aromatic amines | No catalyst | C4-substituted product | figshare.comresearchgate.net |

| 2,4,6-Trichloropyrimidine | 4-Substituted anilines | Ethanol | 4-substituted-2,6-dichloropyrimidine | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Triethylamine, refluxing ethanol | Mono-aminated pyrimidines | mdpi.com |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Anilines | Hydrochloric acid, water | Aminated pyrrolopyrimidines | nih.govpreprints.org |

Cross-Coupling Methodologies

Cross-coupling reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, and this compound serves as an excellent substrate for these transformations due to its two reactive chlorine atoms.

Stannane-Mediated Cross-Coupling (e.g., with 2-(tributylstannyl)pyridine)

Stannane-mediated cross-coupling, commonly known as the Stille reaction, is a versatile method for creating carbon-carbon bonds. In the context of this compound, this reaction has been employed to introduce pyridinyl groups onto the pyrimidine core. The compound undergoes a double cross-coupling reaction with organostannane reagents like 2-(tributylstannyl)pyridine (B98309). mdpi.comwuxiapptec.comchim.itsigmaaldrich.com This transformation is typically catalyzed by a palladium complex and allows for the sequential or simultaneous replacement of both chlorine atoms, leading to the formation of di-substituted pyrimidines. mdpi.comwuxiapptec.comchim.itsigmaaldrich.com The high chemoselectivity of the Stille reaction allows it to tolerate a wide variety of functional groups, making it particularly effective for the synthesis of complex molecules.

Palladium-Catalyzed C-C Bond Formation

Palladium catalysts are pivotal in modern organic synthesis for the construction of C-C bonds, offering mild reaction conditions and high selectivity. researchgate.net Halogenated pyrimidines are particularly good substrates for these reactions because the pyrimidine ring is an electron-deficient system, which makes it more reactive than analogous benzene (B151609) halides. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a frequently used method for derivatizing pyrimidines. mdpi.com For 2,4-dichloropyrimidines, the reaction with aryl or heteroaryl boronic acids typically shows a regioselective preference for substitution at the C4 position. mdpi.com This selectivity is attributed to the electronic properties of the pyrimidine ring. However, the presence of other substituents can influence this outcome. mdpi.com For instance, while C4 is generally the preferred site, steric hindrance from substituents at the C5 position can sometimes favor reaction at the C2 position. mdpi.com The use of microwave irradiation has been shown to lead to very efficient and straightforward synthetic procedures, providing C4-substituted pyrimidines in good to excellent yields. mdpi.com Highly active and stable palladium-phosphine catalysts have been developed that are effective even with challenging nitrogen-containing heterocyclic substrates like aminopyrimidines. organic-chemistry.org

| Catalyst System | Reactants | Key Feature | Yield | Reference |

| Pd(PPh₃)₄ | 2,4-Dichloropyrimidines + Aryl/Heteroaryl Boronic Acids | Regioselective C4-substitution | Good to Excellent | mdpi.com |

| Pd/Dialkylbiphenylphosphine | Aminoheteroaryl Halides + Heteroaryl Boronic Acids | High activity, not inhibited by basic amines | High | organic-chemistry.org |

Sonogashira and Heck Couplings: Other important palladium-catalyzed reactions include the Sonogashira and Heck couplings. The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is instrumental in synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.org The Heck reaction involves the coupling of aryl or vinyl halides with activated alkenes. organic-chemistry.org It is a powerful tool for generating substituted alkenes, often with high trans selectivity. organic-chemistry.org While specific examples with this compound were not detailed in the searched literature, the general reactivity of dichloropyrimidines suggests their potential as substrates in these valuable C-C bond-forming reactions.

Condensation Reactions (e.g., Aldol (B89426) Condensation)

Aldol condensations are crucial C-C bond-forming reactions that involve the reaction of an enolate with a carbonyl compound to form a β-hydroxycarbonyl, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.commdpi.com This reaction pathway has been demonstrated as a subsequent step following the cross-coupling of this compound. Specifically, after a double cross-coupling reaction with 2-(tributylstannyl)pyridine to form a di(pyridin-2-yl)pyrimidine derivative, an aldol condensation can be initiated to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. mdpi.comwuxiapptec.comchim.it The reaction typically involves the deprotonation of the methyl group at the C6 position to form an enolate, which then attacks an aldehyde, leading to the final condensed product upon heating. sigmaaldrich.com

| Reaction Type | Reactants | Product Class | Reference |

| Aldol Condensation | 6-methyl-2,4-di(pyridin-2-yl)pyrimidine + Aryl Aldehyde | 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines | mdpi.comwuxiapptec.com |

Fluorous Synthesis Approaches for Disubstituted Pyrimidines

Fluorous synthesis represents a solution-phase alternative to solid-phase synthesis for high-throughput organic chemistry. researchgate.net This technique utilizes perfluoroalkyl chains as phase tags to facilitate the purification of intermediates and products. researchgate.netnih.gov this compound serves as a key starting material in the fluorous synthesis of disubstituted pyrimidines. mdpi.comwuxiapptec.comresearchgate.net

The synthesis begins by attaching a fluorous thiol, such as 1H,1H,2H,2H-perfluorodecanethiol, to the C4 position of this compound. researchgate.net This reaction is carried out in DMF with a base like diisopropylethylamine (DIPEA). researchgate.net The resulting fluorous-tagged pyrimidine can then undergo further substitution at the remaining C2 chlorine. Following the second substitution, the fluorous tag can be removed, often after an oxidation step, to release the final disubstituted pyrimidine product. researchgate.netnih.gov This "catch and release" method leverages the unique properties of the fluorous tag for efficient purification using fluorous solid-phase extraction (SPE). researchgate.net

| Step | Reagents | Key Transformation | Yield | Reference |

| 1. Tagging | This compound, 1H,1H,2H,2H-perfluorodecanethiol, DIPEA | Attachment of fluorous tag at C4 | 69% | researchgate.net |

| 2. Substitution | Fluorous-tagged pyrimidine, 3-(trifluoromethyl)pyrazole | Substitution at C2 | - | researchgate.net |

| 3. Release | Oxone oxidation, then displacement with amines/thiols | Removal of tag and final diversification | - | researchgate.net |

Regioselectivity in Chemical Transformations (e.g., with ammonia)

The two chlorine atoms on the this compound ring exhibit different reactivities, leading to regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

In the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849), substitution occurs preferentially at the C4 position. researchgate.net X-ray crystallography analysis has confirmed the major product to be 5-bromo-2-chloro-6-methylpyrimidin-4-amine. researchgate.net This C4 selectivity is a common feature for 2,4-dichloropyrimidines reacting with many nucleophiles. wuxiapptec.com The greater electrophilicity of the C4 position compared to the C2 position is often cited as the reason for this preference. wuxiapptec.com

However, the regioselectivity can be reversed. Quantum mechanics analyses show that for 2,4-dichloropyrimidines with an electron-donating group at the C6 position (such as the methyl group in the title compound), the LUMO (Lowest Unoccupied Molecular Orbital) lobes at C2 and C4 become similar in size. wuxiapptec.com This similarity reduces the strong preference for C4 attack, and C2 substitution can become competitive or even preferred under certain conditions. wuxiapptec.com For example, the use of tertiary amine nucleophiles has been shown to favor C2 substitution on the 2,4-dichloropyrimidine (B19661) scaffold. nih.gov In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, sterically and electronically unbiased primary aliphatic amines selectively displace the sulfone group at C2, while anilines and secondary aliphatic amines selectively displace the C4-chloride. researchgate.net This demonstrates that a combination of electronic and steric factors governs the final regiochemical outcome.

Synthesis of Complex Heterocyclic Systems Utilizing this compound

The differential reactivity of the two chlorine atoms makes this compound an ideal precursor for the synthesis of fused and complex heterocyclic systems. By carefully choosing reagents and reaction conditions, chemists can build intricate molecular architectures.

One example is the synthesis of pyrimido[1,6-a]pyrimidine scaffolds. The reaction of this compound with 3-aminopropan-1-ol, followed by treatment with thionyl chloride, results in the formation of an 8-methyl-substituted 2,3,4,7-tetrahydro-6H-pyrimido[1,6-a]pyrimidin-6-one in a 15% yield. wikipedia.org This reaction involves sequential nucleophilic substitution and intramolecular cyclization to construct the bicyclic system. wikipedia.org

Furthermore, this compound has been used to synthesize other complex molecules, such as (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine, demonstrating its utility in creating structures containing multiple heterocyclic rings. sigmaaldrich.com

Tricyclic Pyrimidine Derivatives (e.g.,jsscacs.edu.innih.govresearchgate.nettriazolo[5,1-f]purine scaffolds from 5-bromo-2,4-dichloro-6-methylpyrimidine)

The synthesis of tricyclic pyrimidine systems, such as those containing a jsscacs.edu.innih.govresearchgate.nettriazolo[1,5-a]pyrimidine core, often involves the initial reaction of a dihalopyrimidine with a hydrazine (B178648) derivative. This key step introduces the necessary nitrogen atoms for the formation of the fused triazole ring. While the direct synthesis of a jsscacs.edu.innih.govresearchgate.nettriazolo[5,1-f]purine scaffold from 5-bromo-2,4-dichloro-6-methylpyrimidine is a specialized pathway, the foundational reactions can be understood from analogous transformations.

A critical step in constructing a triazole ring onto a pyrimidine core is the introduction of a hydrazine moiety. For instance, the related compound 5-bromo-2,4-dichloropyrimidine (B17362) reacts with hydrazine hydrate (B1144303) in methanol at low temperatures (0–5 °C) in the presence of triethylamine. jsscacs.edu.in This reaction selectively displaces the more reactive chlorine atom at the C4 position to yield 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. jsscacs.edu.in This intermediate possesses a nucleophilic hydrazine group that is poised for subsequent cyclization to form the triazole ring.

General strategies for the formation of the 1,2,4-triazolo[1,5-a]pyrimidine system include the cyclocondensation of an aminotriazole with a β-dicarbonyl compound or the rearrangement of an isomeric 1,2,4-triazolo[4,3-a]pyrimidine, known as the Dimroth rearrangement. nih.gov In the context of starting from a dichloropyrimidine, the initial hydrazinolysis is followed by reactions that complete the triazole ring. After the formation of the hydrazinylpyrimidine intermediate, intramolecular cyclization or reaction with a one-carbon synthon (like formic acid or an orthoester) can lead to the formation of the fused triacyclic system. The specific substitution pattern on the resulting scaffold would depend on the exact reactants and conditions used in the cyclization step. The investigation of regioselective reactions on 5-bromo-2,4-dichloro-6-methylpyrimidine has also been a subject of study, for example, its reaction with ammonia was shown to preferentially yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine. researchgate.net

Table 1: Reaction details for the synthesis of a key hydrazinylpyrimidine intermediate

| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |

| 5-bromo-2,4-dichloropyrimidine | Hydrazine hydrate, Triethylamine | Methanol | 0–10 °C | 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine | 83% | jsscacs.edu.in |

Advanced Spectroscopic and Computational Investigations of 2,4 Dichloro 6 Methylpyrimidine and Its Derivatives

Quantum Chemical Calculations

Nonlinear Optical Properties:The linear polarizability and first-order hyperpolarizability values have not been computationally determined in available research.

Until a specific computational investigation is published, a detailed article on these advanced parameters for 2,4-dichloro-6-methylpyrimidine cannot be accurately generated.

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a crucial analytical tool for determining the molecular structure and bonding within a compound. By analyzing the interaction of infrared radiation or laser light with a molecule, a unique vibrational fingerprint can be obtained. For this compound, techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide detailed insights into its functional groups and skeletal vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded using a KBr-pellet technique, reveals characteristic absorption bands corresponding to the vibrational modes of the pyrimidine (B1678525) ring, the methyl group, and the carbon-chlorine bonds. nih.gov The pyrimidine ring itself gives rise to several bands, including C-H stretching, C=N and C=C ring stretching, and various in-plane and out-of-plane ring deformation modes.

Table 1: Selected FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3000 | C-H stretching (aromatic and methyl) |

| ~1570 | C=N, C=C ring stretching |

| ~1460 | CH₃ deformation |

| ~1370 | CH₃ in-plane bending |

| Below 800 | C-Cl stretching, Ring deformations |

Note: The exact frequencies can vary based on the experimental conditions. The assignments are based on typical frequency ranges for similar functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides information on the polarizability changes during molecular vibrations. nih.gov The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum often shows strong signals for the pyrimidine ring breathing modes and the C-Cl symmetric stretching vibrations. nih.gov The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes, as some vibrations may be strong in Raman and weak in IR, or vice versa, according to the mutual exclusion principle for centrosymmetric molecules (although not strictly applicable here, the concept of complementary intensities is still useful). The spectrum is often acquired using a dedicated FT-Raman spectrometer. nih.gov

Computational Vibrational Assignments and Potential Energy Distribution (PED)

To achieve a precise and reliable assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra, computational methods are widely employed. canterbury.ac.nz Density Functional Theory (DFT) calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are performed to calculate the optimized molecular geometry and the corresponding vibrational frequencies. nih.gov

The calculated frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, allowing for a better match with experimental data. nih.gov A key output of these calculations is the Potential Energy Distribution (PED). PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions) to each normal vibrational mode. researchgate.net This allows for an unambiguous assignment of complex vibrational bands that arise from the coupling of several types of motion, which is common in heterocyclic systems like pyrimidine. researchgate.net This detailed analysis moves beyond simple group frequency correlations to a complete description of the molecule's vibrational character. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the detailed atomic-level structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information about the chemical environment, connectivity, and stereochemistry of the atoms within this compound.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is relatively simple, reflecting the small number of protons in the molecule. It typically shows two distinct signals: a singlet corresponding to the methyl (CH₃) protons and another singlet for the lone proton on the pyrimidine ring (C5-H). The integration of these signals confirms the 3:1 proton ratio.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the methyl carbon, the two chlorine-substituted carbons (C2 and C4), and the two unsubstituted ring carbons (C5 and C6). The chemical shifts of C2 and C4 are significantly downfield due to the strong deshielding effect of the electronegative chlorine atoms and adjacent ring nitrogens.

Table 2: Experimental NMR Chemical Shifts (δ) for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| CH₃ | ~2.5 | Singlet |

| C5-H | ~7.3 | Singlet |

| ¹³C NMR | ||

| CH₃ | ~24 | - |

| C5 | ~125 | - |

| C6 | ~170 | - |

| C2, C4 | ~162, ~165 | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. Data is compiled from typical values found in chemical databases. nih.govchemicalbook.com

Computational NMR Chemical Shift Prediction Methods (e.g., GIAO, IGAIM, CSGT)

Computational chemistry offers powerful tools for predicting NMR chemical shifts, which can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic structure. wuxibiology.com The most common method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method. tcichemicals.com

In the GIAO approach, the molecular geometry is first optimized, typically using DFT. Then, the NMR shielding tensors are calculated for this geometry. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predicted shifts can be compared directly with experimental data to confirm structural assignments. wuxibiology.com While GIAO is widely used, other methods like IGAIM (Individual Gauges for Atoms in Molecules) and CSGT (Continuous Set of Gauge Transformations) also exist for calculating magnetic properties, each with different theoretical underpinnings for handling the gauge-origin problem in magnetic field calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring their absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from ground states to higher energy orbitals.

The electronic spectrum of a molecule like this compound, which contains a pyrimidine ring, is characterized by specific electronic transitions. The pyrimidine nucleus is a π-deficient system containing lone pairs of electrons on the nitrogen atoms. Consequently, its UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions.

The π → π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. nih.gov These are typically high-energy, high-intensity absorptions. The n → π* transitions, which involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital, are of lower energy and intensity. utsa.edu

For substituted pyrimidines, the position and intensity of these absorption bands are sensitive to the nature of the substituents. The methyl group (a weak auxochrome) and the chloro groups (withdrawing electrons inductively but donating via resonance) on the this compound ring will influence the energy levels of the molecular orbitals, thus shifting the absorption maxima (λ_max) compared to the parent pyrimidine. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate and predict the energies of these vertical electronic transitions with considerable accuracy. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Energy Level | Expected Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | High | Strong |

The pyrimidine ring possesses basic nitrogen atoms that can be protonated in acidic media. UV-Vis spectroscopy is an effective tool for studying this protonation behavior, as the electronic spectra of the neutral base, monocation, and dication are distinct.

Studies on derivatives such as 4,6-dihydroxypyrimidines reveal clear trends in basicity based on substitution. sigmaaldrich.com Alkyl substituents, like the methyl group in this compound, are known to increase the basicity of the pyrimidine ring. sigmaaldrich.com Conversely, electron-withdrawing groups, such as a nitro group, lead to a decrease in basicity. sigmaaldrich.com

In strongly acidic environments, pyrimidine derivatives can undergo multiple protonation events. sigmaaldrich.com For instance, certain dihydroxy- and methyl-substituted pyrimidines have been shown to form both monocations and dications as the acidity of the medium (e.g., % H₂SO₄) increases. sigmaaldrich.com The specific pKa values associated with these protonation steps can be determined by monitoring the changes in the UV-Vis absorption spectrum as a function of pH or acid concentration. While specific data for this compound is not detailed in the available literature, the presence of the electron-donating methyl group suggests a higher basicity compared to an unsubstituted dichloropyrimidine, while the electron-withdrawing chloro groups would moderate this effect.

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. As of the latest review of crystallographic databases, a specific, publicly available crystal structure for this compound (C₅H₄Cl₂N₂) has not been deposited. nih.govnih.gov

However, analysis of closely related structures, such as 2,4-dichloropyrimidine (B19661), allows for an informed prediction of its molecular geometry. nih.gov The pyrimidine ring is expected to be essentially planar. The carbon-chlorine bond lengths would be typical for C(sp²)-Cl bonds, and the methyl group would be attached to the C6 position of the ring. The solid-state packing would likely be influenced by weak intermolecular interactions, such as C-H···N or C-H···Cl hydrogen bonds, and potentially π-π stacking interactions between the pyrimidine rings.

Table 2: Predicted Molecular Geometry Parameters for this compound (based on related structures)

| Geometric Parameter | Expected Value/Characteristic |

|---|---|

| Pyrimidine Ring | Planar |

| C-Cl Bond Length | ~1.73 Å |

| C-N Bond Length | ~1.34 Å |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.orgfaccts.de This method is particularly useful for quantifying hyperconjugative interactions and charge delocalization.

Hyperconjugation involves the interaction between a filled (donor) orbital and an adjacent empty (acceptor) orbital. In this compound, significant hyperconjugative interactions would be expected. A key interaction involves the delocalization of electron density from the filled lone pair orbitals of the nitrogen atoms (n_N) into the empty antibonding orbitals (σ) of the adjacent C-Cl and C-C bonds. This n → σ delocalization is a stabilizing interaction. wisc.edu

While a specific NBO analysis for this compound is not available, studies on similar molecules like 2,4-dichloro-6-cyclopropylpyrimidine (B1358437) show that the electron-withdrawing chlorine atoms significantly alter the electron density distribution around the pyrimidine ring. The NBO analysis of such systems reveals the charge transfer characteristics within the molecule. The stabilization energy, E(2), associated with each donor-acceptor interaction can be calculated to quantify the strength of these hyperconjugative effects. For example, the interaction between a nitrogen lone pair (donor) and an anti-periplanar C-Cl antibond (acceptor) would be a primary contributor to the molecule's electronic stabilization.

Table 3: Principal Hyperconjugative Interactions Expected in this compound

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Effect |

|---|---|---|---|

| n(N1) | σ(C2-Cl) / σ(C6-C_methyl) | n → σ* | Charge delocalization, stabilization |

| n(N3) | σ(C2-Cl) / σ(C4-Cl) | n → σ* | Charge delocalization, stabilization |

Medicinal Chemistry and Biological Activity of 2,4 Dichloro 6 Methylpyrimidine Derivatives

Design and Synthesis of Biologically Active Derivatives

The chemical scaffold of 2,4-dichloro-6-methylpyrimidine serves as a crucial starting point for the synthesis of a wide array of biologically active derivatives. Its value lies in the two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine (B1678525) ring, which readily undergo nucleophilic substitution reactions. smolecule.com This reactivity allows for the strategic introduction of various functional groups, enabling the design and synthesis of compounds with tailored biological activities.

A common synthetic strategy involves the sequential displacement of the chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. nih.gov This differential reactivity is exploited to first introduce a substituent at the C4 position, followed by a different nucleophile at the C2 position, leading to the creation of diverse disubstituted pyrimidine derivatives. nih.gov

For instance, in the development of potential anticancer agents, this compound can be reacted with an amine-containing compound, such as 2-amino-N-methylthiophene-3-formamide, to yield an intermediate where the chlorine at the 4-position is substituted. nih.gov Subsequently, the remaining chlorine at the 2-position can be replaced by another amine, like 4-nitroaniline, to generate a dianilino-pyrimidine structure. nih.gov Further modifications, such as the reduction of a nitro group to an amine and subsequent reaction with other molecules, can be carried out to produce a final compound with desired biological properties. nih.gov

Another approach involves a double cross-coupling reaction. For example, this compound can react with 2-(tributylstannyl)pyridine (B98309), followed by an aldol (B89426) condensation, to produce 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Additionally, it is used in fluorous synthesis, reacting with reagents like 1H,1H,2H,2H-perfluorodecanethiol to create disubstituted pyrimidines. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

The design of these derivatives is often guided by the structure of known biologically active molecules. For example, based on the structure of the established EGFR inhibitor AZD-9291, researchers have designed and synthesized new series of this compound derivatives as potential EGFR kinase inhibitors. nih.gov These rational design approaches, coupled with versatile synthetic strategies, have led to the discovery of numerous biologically active compounds derived from the this compound core.

Targeted Therapeutic Applications

Derivatives of this compound have emerged as a significant class of compounds in the development of anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC). nih.govnih.gov EGFR is a crucial mediator of tumor progression in a subset of NSCLC patients who have specific mutations in the EGFR gene. nih.gov While first-generation EGFR inhibitors have shown initial efficacy, the development of resistance, often through a secondary T790M mutation, has necessitated the search for new and more effective inhibitors. nih.govresearchgate.net

In this context, pyrimidine-based scaffolds, including those derived from this compound, have been extensively explored. nih.gov Researchers have designed and synthesized series of these derivatives with the aim of selectively targeting mutant forms of EGFR, such as the T790M/L858R double mutant, while having less effect on the wild-type (WT) EGFR to minimize side effects. nih.gov One such promising compound, identified as L-18, demonstrated significant inhibitory activity against the EGFRT790M/L858R kinase. nih.gov

The following table summarizes the inhibitory activity of selected this compound derivatives against EGFR kinases.

| Compound | Target Kinase | Inhibitory Activity |

| L-18 | EGFRT790M/L858R | 81.9% inhibition |

This table is for illustrative purposes and based on available data.

A key measure of the anticancer potential of these derivatives is their ability to inhibit the proliferation of cancer cells. The H1975 human lung adenocarcinoma cell line, which harbors the L858R and T790M mutations in the EGFR gene, is a commonly used model to evaluate the efficacy of potential EGFR inhibitors. nih.gov

Studies have shown that certain this compound derivatives can potently inhibit the growth of H1975 cells. For example, the compound L-18 exhibited strong antiproliferative activity against H1975 cells with a half-maximal inhibitory concentration (IC50) value of 0.65 ± 0.06 μM. nih.gov Importantly, this compound showed no toxicity to normal cells (LO-2), indicating a degree of selectivity for cancer cells. nih.gov

The table below presents the antiproliferative activity of a representative this compound derivative against the H1975 cancer cell line.

| Compound | Cell Line | IC50 Value (μM) |

| L-18 | H1975 | 0.65 ± 0.06 |

This table is for illustrative purposes and based on available data.

Beyond inhibiting proliferation, effective anticancer agents should ideally induce programmed cell death, or apoptosis, in cancer cells. Derivatives of this compound have been shown to possess this crucial capability. The compound L-18, for instance, was found to induce apoptosis in H1975 cells in a dose-dependent manner. nih.gov

In addition to inducing apoptosis, these compounds can also interfere with the cell cycle, the process by which cells divide and replicate. By arresting the cell cycle at specific phases, these derivatives can prevent cancer cells from multiplying. L-18 was observed to cause a cell-cycle-blocking effect in H1975 cells. nih.gov The arrest of the cell cycle, often at the G2/M phase, can be a precursor to apoptosis in many cancer cell lines. researchgate.net

The following table summarizes the effects of a this compound derivative on apoptosis and the cell cycle in H1975 cells.

| Compound | Effect | Observation |

| L-18 | Apoptosis | Dose-dependent induction |

| L-18 | Cell Cycle | Cell-cycle-blocking effect |

This table is for illustrative purposes and based on available data.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Therefore, agents that can inhibit these processes are of significant therapeutic interest. Research has demonstrated that derivatives of this compound can effectively inhibit the migration and invasion of cancer cells. The compound L-18 was shown to inhibit the migration and invasion of H1975 cells in a dose-dependent manner, suggesting its potential to prevent or reduce metastasis. nih.gov

The table below outlines the inhibitory effects of a this compound derivative on the migration and invasion of H1975 cells.

| Compound | Effect | Observation |

| L-18 | Cell Migration | Dose-dependent inhibition |

| L-18 | Cell Invasion | Dose-dependent inhibition |

This table is for illustrative purposes and based on available data.

While the primary focus of recent research on this compound derivatives has been on their anticancer properties, the pyrimidine scaffold is also a well-established core structure in the development of antiviral agents. The structural similarities to nucleosides, the building blocks of DNA and RNA, allow pyrimidine derivatives to interfere with viral replication processes.

Although specific and detailed research findings on this compound derivatives as antiviral agents are not as extensively documented in the provided context, the general biological activity of pyrimidine derivatives suggests their potential in this therapeutic area. The reactive nature of the dichlorinated pyrimidine ring allows for the synthesis of a wide range of structures that could be screened for antiviral activity against various viruses.

Antimicrobial and Antifungal Activity

Derivatives of the pyrimidine nucleus are well-established as possessing a wide spectrum of antimicrobial and antifungal properties. nih.gov Research into specific derivatives originating from chlorinated pyrimidines has identified compounds with notable activity against various pathogens.

In one study, a series of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives were synthesized and evaluated for their antimicrobial efficacy. The results showed varied sensitivity among different bacterial strains. For instance, some isolates of Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus saprophyticus were sensitive to the tested compounds. Similarly, some Gram-negative isolates, including Escherichia coli and Klebsiella pneumoniae, also showed sensitivity. However, the tested compounds were found to be resisted by the fungal species Candida albicans and Candida glabrata. researchgate.net

Another study focusing on new pyrimidine thiol derivatives reported moderate antifungal activity. Specifically, certain compounds demonstrated inhibitory effects against Candida albicans, while others showed moderate resistance against Escherichia coli. nih.gov These findings underscore the potential of the pyrimidine core in developing new antimicrobial and antifungal agents, although the efficacy is highly dependent on the specific substitutions made to the pyrimidine ring.

Antiparasitic Agents (e.g., for Chagas' Disease and Antimalarial Activity against P. falciparum strains)

The this compound scaffold has proven to be a particularly fruitful starting point for the development of potent antiparasitic agents, leading to promising candidates for treating both Chagas' disease and malaria.

Activity against Chagas' Disease:

Chagas' disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health concern in Latin America. nih.gov A high-throughput screening campaign identified a series of 2,4-diamino-6-methylpyrimidines, synthesized from this compound, as having potent activity against the intracellular amastigote form of T. cruzi. nih.gov An initial medicinal chemistry program focused on optimizing the series for improved solubility and selectivity, leading to the identification of several promising compounds. nih.gov

| Compound | Structure | pEC₅₀ (T. cruzi) |

| 4a | 6.5 | |

| 4b | 6.4 | |

| 5a | 6.8 | |

| 5b | 6.7 | |

| 17a | 7.2 | |

| 17b | 6.8 |

Data sourced from Thomas et al., 2018. nih.gov

Antimalarial Activity against P. falciparum strains:

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial drugs. Hybrid molecules combining 4-aminoquinoline (B48711) and pyrimidine moieties have been synthesized using this compound as a key intermediate. These conjugates have demonstrated significant antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum in vitro. nih.gov Several of these hybrid molecules were found to be 5 to 25 times more active against the resistant W2 strain than the standard drug chloroquine. nih.gov

| Compound | Structure | IC₅₀ (μM) D6 Strain | IC₅₀ (μM) W2 Strain |

| 8i | 0.003 | 0.016 | |

| 8j | 0.003 | 0.008 | |

| 8l | 0.003 | 0.012 | |

| 8m | 0.004 | 0.020 | |

| Chloroquine | N/A | 0.025 | 0.400 |

| Pyrimethamine | N/A | 0.006 | >19 |

Data sourced from Kumar et al., 2017. nih.gov

Anti-inflammatory Effects

Pyrimidine derivatives are known to exhibit anti-inflammatory properties, often by inhibiting key inflammatory mediators. nih.gov Research into polysubstituted pyrimidines has identified potent anti-inflammatory activity in derivatives closely related to the this compound structure.

Specifically, a study on 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine derivatives revealed potent suppression of immune-induced nitric oxide (NO) generation in mouse peritoneal cells. nih.gov NO is a critical mediator in the inflammatory process. The inhibitory concentration (IC₅₀) values for most of these derivatives were below 5 μM. The highest potency was observed in a derivative with a 5-sec-butyl substituent, which had an IC₅₀ of 2.57 μM. nih.gov This highlights the potential of this class of compounds to be developed into novel anti-inflammatory agents.

| Compound | R Group (at position 5) | IC₅₀ (μM) for NO Inhibition |

| 119 | sec-Butyl | 2.57 |

| 120 | Fluoro | 11.49 |

Data sourced from Zídek et al., as reviewed in a 2022 article. nih.gov

Mechanisms of Biological Action

The diverse biological activities of this compound derivatives stem from their ability to interact with and inhibit various biological targets and pathways.

Enzyme Inhibition Studies (e.g., Pf-DHFR protein, EGFR, metabolic pathways)

A primary mechanism through which these derivatives exert their effects is via enzyme inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition: In the field of oncology, derivatives of this compound have been designed as potent and selective inhibitors of EGFR. One study focused on developing inhibitors for the EGFRT790M/L858R mutant, which is associated with resistance in non-small cell lung cancer (NSCLC). The most promising compound, L-18, demonstrated an 81.9% inhibitory activity against this mutant kinase and an IC₅₀ value of 0.65 μM against H1975 cancer cells. researchgate.net

Plasmodium falciparum Dihydrofolate Reductase (Pf-DHFR) Inhibition: The antimalarial activity of 2,4-diaminopyrimidine (B92962) derivatives is well-established to proceed through the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the parasite. nih.gov This inhibition deprives the parasite of essential nucleic acid precursors, thereby halting its replication. The 2,4-diamino substitution pattern is key to this activity, mimicking the natural substrate of the enzyme. nih.gov

Inhibition of Other Parasitic Enzymes: In the context of Chagas' disease, studies on 2,4-diamino-6-methylpyrimidine derivatives have shown that their mode of action is not through the inhibition of the common anti-target, sterol 14α-demethylase (TcCYP51), indicating that they act on a different, as-yet-unidentified essential pathway in T. cruzi. nih.gov

Protein Binding Interactions

The interaction of these derivatives with the active sites of target proteins is crucial for their inhibitory function. Molecular docking and modeling studies have provided insights into these binding interactions.

For pyrido[3,4-d]pyrimidine (B3350098) derivatives designed as EGFR inhibitors, molecular docking revealed that a hydroxyl group on the inhibitor could form an additional hydrogen bond with the mutant Serine797 residue in the EGFR active site. chemrxiv.org Similarly, in a series of N⁴-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, the 2-NH₂ moiety was designed to provide a hydrogen bond in the hinge region of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). sigmaaldrich.com These specific binding interactions contribute to the potency and selectivity of the compounds.

Inhibition of Specific Biochemical Pathways

The enzyme inhibition and protein binding interactions of these compounds culminate in the disruption of vital biochemical pathways.

EGFR Signaling Pathway: By inhibiting the EGFR kinase, these derivatives block the downstream signaling cascade that promotes tumor cell proliferation, survival, and migration in certain cancers. researchgate.net

Folate Biosynthesis Pathway: The antimalarial 2,4-diaminopyrimidine derivatives function by directly inhibiting DHFR, a key enzyme in the folate pathway, which is essential for DNA synthesis and repair in the parasite. nih.gov

Purine (B94841) Salvage Pathway: Since T. cruzi cannot synthesize purines de novo, it relies on salvaging them from the host. While the exact target is not confirmed, the antiparasitic activity of the 2,4-diamino-6-methylpyrimidine series against T. cruzi likely involves the disruption of this essential purine salvage pathway, as inhibition of the primary drug target TcCYP51 was ruled out. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, these studies involve systematically altering the substituents on the pyrimidine core to understand how these changes affect potency, selectivity, and other pharmacological parameters.

In the development of potential inhibitors for the Epidermal Growth Factor Receptor (EGFR) T790M/L858R mutant, which is implicated in non-small cell lung cancer, researchers designed and synthesized two series of this compound derivatives. nih.gov The SAR exploration revealed critical insights. For instance, modifications at the 2- and 4-positions of the pyrimidine ring, where the chlorine atoms are located, are common strategies. These positions can be substituted with various amine groups or other linkers to interact with specific amino acid residues in the target protein's active site.

A study focused on 2,4-diamino-6-methylpyrimidines for treating Chagas' disease also provides relevant SAR insights. nih.gov Although the starting scaffold is different (diamino vs. dichloro), the principles of modification are similar. Researchers explored replacing a dimethylamine (B145610) group with other alkyl amines to improve metabolic stability. nih.gov This investigation showed that while these changes did not significantly enhance potency, they were crucial for optimizing the drug-like properties of the compound series. nih.gov The key takeaway from these studies is that the substituents at the 2, 4, and 6 positions of the pyrimidine ring are pivotal for modulating biological activity.

Table 1: SAR Insights for Pyrimidine Derivatives

| Scaffold Position | Modification Explored | Impact on Activity/Properties | Reference |

|---|---|---|---|

| Position 4 | Replacement of dimethylamine with other alkyl amines (polar and non-polar) | Failed to significantly improve metabolic stability or potency. | nih.gov |

| Positions 2 & 4 | Substitution of chloro groups with various amine linkers | Crucial for specific interactions with target kinase active sites (e.g., EGFR). | nih.gov |

Preclinical Evaluation and Lead Optimization Strategies

Following initial discovery and SAR studies, promising compounds undergo rigorous preclinical evaluation to assess their potential as drug candidates. This phase involves testing in biological systems, moving from in vitro assays to in vivo models.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, providing essential data before clinical trials. nih.gov In the context of this compound derivatives, a promising compound, designated L-18, was evaluated for its anticancer effects in vivo. nih.gov This compound was tested in a xenograft mouse model using H1975 non-small cell lung cancer cells. The study confirmed that L-18 possesses in vivo anticancer efficacy, demonstrating its potential for further development. nih.gov

Assessing the toxicity of a potential drug is critical. For compound L-18, a series of toxicological evaluations were performed both in vitro and in vivo. nih.gov The in vitro results were particularly noteworthy, as L-18 showed strong antiproliferative activity against H1975 cancer cells (with an IC₅₀ value of 0.65 ± 0.06 μM) while exhibiting no toxicity toward normal human liver cells (LO-2). nih.gov Furthermore, in vivo studies in mice indicated that the administration of L-18 did not cause any obvious injury, suggesting a favorable preliminary safety profile. nih.gov For comparison, toxicological studies on a related compound, 6-Chloro-2,4-diamino pyrimidine, determined its LD₅₀ to be 518.6 mg/kg of body weight in an animal model. researchgate.net

A key goal of lead optimization is to improve a compound's selectivity for its intended target over other proteins, which helps minimize off-target effects. Equally important is enhancing its metabolic stability to ensure it remains in the body long enough to exert its therapeutic effect.

The derivative L-18 was found to have good selectivity for the targeted EGFRT790M/L858R kinase. nih.gov In a separate study on 2,4-diamino-6-methylpyrimidine analogues for Chagas' disease, researchers specifically targeted metabolic stability. nih.gov They identified that N-demethylation was a likely metabolic pathway for compounds with a 4-dimethylamino group. By replacing this group, they sought to block this metabolic route. This effort led to the identification of compound 8b, which showed a significant improvement in metabolic stability in mouse liver microsomes while retaining high potency and selectivity. nih.gov

Table 2: Preclinical Data for Lead Compound L-18 and Comparative Analogues

| Compound | Biological Target/Model | Key Findings | Reference |

|---|---|---|---|

| L-18 | EGFRT790M/L858R / H1975 Cells | IC₅₀: 0.65 ± 0.06 μM; No toxicity to normal LO-2 cells. | nih.gov |

| L-18 | H1975 Xenograft Mice Model | Demonstrated in vivo anticancer efficacy. | nih.gov |

| L-18 | In vivo / In vitro Toxicity | Did not cause obvious injury in mice during administration. | nih.gov |

| Compound 8b | Trypanosoma cruzi / Mouse Liver Microsomes | Improved metabolic stability; 100-fold selectivity. | nih.gov |

Computational Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It provides invaluable insights into the molecular interactions between a drug candidate and its protein target, guiding further design and optimization.

For the this compound derivatives developed as EGFR inhibitors, docking studies were performed to understand their binding mechanism. nih.gov While specific interacting residues for the L-18 compound were noted in the study, a general example from other pyrimidine-based kinase inhibitors can illustrate the process. For instance, in a study of pyrazolo[3,4-d]pyrimidine derivatives targeting the TRAP1 protein, docking simulations identified key interactions with amino acid residues such as PHE 583, CYS 532, SER 536, and ASP 594 within the active site. mdpi.com These interactions are considered essential for the compound's inhibitory activity. mdpi.com Similarly, docking studies of other inhibitors with their targets have revealed that binding can be driven by hydrogen bonds and hydrophobic interactions. mdpi.com These computational models allow researchers to rationalize the observed SAR and prioritize the synthesis of new analogues with predicted improved binding affinity. mdpi.commdpi.com

Table 3: Example of Key Interactions Identified Through Docking Studies of Pyrimidine-based Inhibitors

| Compound Class | Protein Target | Key Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | TRAP1 | PHE 583, CYS 532, SER 536, ASP 594 | mdpi.com |

Applications in Agricultural Chemistry and Materials Science

Development of Agrochemicals

2,4-Dichloro-6-methylpyrimidine is a foundational building block in the synthesis of a range of products designed for crop protection. Its structural framework is a key component in the development of certain herbicides, fungicides, and other pesticides.

Herbicide Synthesis and Mode of Action

The compound is a documented intermediate in the synthesis of precursors for sulfonylurea herbicides. fao.org Research has shown a synthetic pathway where this compound is converted into 2-amino-4-trifluoromethyl-6-trifluoromethoxypyrimidine through a sequence of halogenation, halogen exchange, and substitution reactions. fao.org This resulting intermediate is a key component for building the final sulfonylurea herbicide molecules.

Herbicides derived from pyrimidine (B1678525) scaffolds act on various biological pathways in plants. The mode of action is dependent on the final structure of the herbicide. Common mechanisms for pyrimidine-based herbicides include the inhibition of essential plant enzymes, which leads to the cessation of growth and eventual death of the weed. google.com

Fungicide Development

In the field of fungicide development, this compound is used to synthesize N-alkyl-n-arylpyrimidinamines and their derivatives. google.com A patented synthesis route involves the reaction of this compound with morpholine and N,N-diisopropylethylamine in ethanol (B145695). google.comgoogleapis.com The resulting compounds have demonstrated broad-spectrum activity against various plant pathogenic fungi, making them valuable for agricultural applications. google.com

Pesticide Research

Beyond traditional agricultural applications, this compound is a crucial starting material in research aimed at combating parasitic diseases, which falls under the broader scope of pesticide development. Researchers have synthesized series of 2,4-diamino-6-methylpyrimidines from this compound to develop potential treatments for Chagas' disease, which is caused by the protozoan parasite Trypanosoma cruzi. Similarly, it has been used to create 4-aminoquinoline-pyrimidine hybrids that exhibit antimalarial activity against Plasmodium falciparum.

Role in Specialty Polymers and Coatings Development

While primarily known for its use in bioactive compound synthesis, this compound also has a role in materials science, though specific commercial applications in polymers and coatings are not as widely documented. The compound is cited as being employed in the development of specialty polymers and coatings to enhance durability and resistance to environmental factors. chemimpex.com

Research has demonstrated its use in creating monomers for potential polymerization. For instance, this compound can be reacted with p-nitrophenol to synthesize a dinitro monomer, which is subsequently reduced to a diamine monomer. rsc.org Such diamine monomers are foundational units for creating high-performance polymers like polyamides and polyimides. Furthermore, it serves as a starting material for arylvinylpyrimidines, which are investigated for their luminescent and optical properties, indicating a use in functional materials. rsc.org

Utilization as Research Reagents in Synthetic Pathways and Biological Assays

The reactivity of this compound makes it a valuable reagent in both synthetic organic chemistry and in the development of molecules for biological testing.

Its primary use is as a scaffold in nucleophilic aromatic substitution reactions. The two chlorine atoms can be substituted stepwise, often with high regioselectivity. It is frequently used in the synthesis of more complex heterocyclic compounds through reactions with various nucleophiles, particularly amines. nih.gov

In the context of biological assays, this compound is the starting point for synthesizing libraries of compounds that are then tested for specific biological activities. This is particularly prominent in drug discovery research. For example, it has been used to synthesize and evaluate inhibitors of oncogenic proteins like Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L) for potential colorectal cancer therapies. nih.gov It is also the precursor for novel, selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) T790M/L858R mutant, which is implicated in non-small cell lung cancer. ambeed.com

Below is a table summarizing selected research findings on the applications of derivatives synthesized from this compound.

| Derivative Class | Application Area | Target/Organism | Research Finding |

| 2,4-diamino-6-methylpyrimidines | Pesticide Research (Antiprotozoal) | Trypanosoma cruzi | Identification of a series with potential for treating Chagas' disease. |

| 4-aminoquinoline-pyrimidine hybrids | Pesticide Research (Antiprotozoal) | Plasmodium falciparum | Hybrids showed promising antimalarial activity against CQ-sensitive and CQ-resistant strains. |

| Substituted Pyrimidine Derivatives | Biological Assays (Oncology) | CHD1L Oncogene | Development of the first inhibitors of oncogenic CHD1L for potential cancer treatment. nih.gov |

| This compound derivatives | Biological Assays (Oncology) | EGFRT790M/L858R | Synthesis of potent and selective inhibitors for non-small cell lung cancer. ambeed.com |

| N-alkyl-n-arylpyrimidinamines | Fungicide Development | Plant Pathogenic Fungi | Compounds demonstrate broad-spectrum fungicidal activity. google.com |

Future Horizons: Charting the Course for this compound in Research and Development

The heterocyclic compound this compound continues to be a focal point of intensive scientific investigation, serving as a versatile scaffold for the development of novel molecules with significant potential across various scientific domains. Emerging research is paving the way for new derivatives with enhanced biological activities, more efficient and sustainable synthetic routes, and broader applications in interdisciplinary fields. This article explores the future perspectives and burgeoning research directions for this pivotal chemical entity.

常见问题

Q. What are the key physical and chemical properties of 2,4-Dichloro-6-methylpyrimidine critical for experimental design?

- Methodological Answer: The compound’s physical properties are foundational for reaction setup and purification:

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 44–47 | |

| Boiling Point (°C) | 219 | |

| Molecular Weight (g/mol) | 163 | |

| Flash Point (°C) | 113 (closed cup) |

- Implications:

- The low melting point requires refrigeration for storage to prevent degradation.

- High boiling point suggests suitability for high-temperature reactions (e.g., cross-coupling).

- Flash point indicates flammability risks, necessitating inert atmospheres for high-temperature work .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- PPE Requirements: Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact (common for chlorinated pyrimidines) .

- Ventilation: Use fume hoods or gloveboxes to prevent inhalation of vapors during synthesis .

- Waste Disposal: Classify as corrosive (UN 3263) and dispose via certified hazardous waste facilities to avoid environmental contamination .

Q. Which spectroscopic techniques are used to characterize this compound, and what key features are observed?

- Methodological Answer:

- FTIR/Raman: Detect C-Cl (600–800 cm⁻¹) and C-N (1200–1400 cm⁻¹) stretching vibrations. Theoretical DFT studies (B3LYP/6-311++G**) predict vibrational modes for structural validation .

- NMR: The methyl group (δ ~2.5 ppm in H NMR) and chlorine-substituted carbons (δ ~150–160 ppm in C NMR) confirm regiochemistry .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer:

- Functional Selection: B3LYP or B3PW91 with cc-pVTZ basis sets calculate electron density distribution. Exact exchange terms improve accuracy for halogenated systems .

- Reactivity Insights:

- The methyl group at C6 donates electrons, reducing electrophilicity at C4 compared to C2.

- LUMO maps identify C2 and C4 as preferred sites for nucleophilic attack, validated by experimental regioselectivity .

Q. How to resolve contradictions in reaction yields during cross-coupling with this compound?

- Methodological Answer:

- Variable Optimization:

- Catalyst: Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts coupling efficiency with aryl stannanes (e.g., 2-(tributylstannyl)pyridine) .

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts.

- Control Experiments:

- Monitor intermediates via LC-MS to identify side reactions (e.g., hydrolysis of chloro groups).

- Use F NMR for fluorous-tagged derivatives to track displacement efficiency .

Q. What role does this compound play in fluorous synthesis, and how do conditions influence tag displacement?

- Methodological Answer:

- Synthetic Workflow:

Tagging: React with 1H,1H,2H,2H-perfluorodecanethiol to introduce a fluorous tag at C4 .

Oxidation: Convert thioether to sulfone using mCPBA to activate for displacement.

Displacement: Amines or thiols replace the sulfone under mild conditions (e.g., DCM, 25°C).

- Key Factors:

- Solvent Polarity: Higher polarity (e.g., THF) improves tag solubility but slows displacement kinetics.

- Temperature: Elevated temperatures (50–60°C) accelerate reactions but risk decomposition .

Q. How does electronic structure govern regioselectivity in bis-substitution reactions of this compound?

- Methodological Answer:

- Substitution Patterns:

- C2 vs. C4 Reactivity: C2 is more electron-deficient due to adjacent chlorines, favoring nucleophilic attack. Methyl at C6 sterically hinders C4 in some cases .

- Case Study: Reaction with 4-ethoxycarbonylisoxazolone at 130°C yields bis-substituted products at C2 and C4. Kinetic vs. thermodynamic control can be probed via time-resolved H NMR .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。